molecular formula C18H11NO4 B491543 Methyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate CAS No. 98596-13-5

Methyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate

Cat. No. B491543
CAS RN: 98596-13-5
M. Wt: 305.3g/mol
InChI Key: HJDHYWBGLVTHKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, naphtho [2,3-b]indolizine-6,11-dione derivatives have been synthesized by a one-pot multicomponent reaction between naphthoquinone, indandione, and pyridine derivatives . The structures of the synthesized compounds were characterized by IR, 1H NMR, and 13C NMR analysis .


Molecular Structure Analysis

The structure of similar compounds was confirmed by single crystal X-ray diffraction . The fused naphthaquinone-pyrrole unit is approximately planar, with the naphthaquinone ring system making a dihedral angle of 2.91(10)° with the pyrrole ring .


Chemical Reactions Analysis

Indolizine, a nitrogen-containing heterocycle, serves as a precursor for widespread indolizidine alkaloids . The synthesis of indolizines based on classical methodologies such as Scholtz or Chichibabin reactions has overshadowed numerous new strategies that have been revealed especially within the last ten years .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. The photophysical properties of synthesized compounds were measured in a variety of organic solvents . The effects of substituents and solvents on UV-vis spectra and fluorescence emission were analyzed . All compounds showed negative solvatochromism .

Future Directions

The synthesis of indolizines and their derivatives continues to be an active area of research due to their potential biological activities and applications in material science . Future research may focus on developing new synthetic methodologies and exploring the potential applications of these compounds.

properties

IUPAC Name

methyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4/c1-23-18(22)13-12-8-4-5-9-19(12)15-14(13)16(20)10-6-2-3-7-11(10)17(15)21/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDHYWBGLVTHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2C3=C1C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate

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